molecular formula C23H45NO4 B1221847 5-Doxylstearic acid methyl ester CAS No. 38568-24-0

5-Doxylstearic acid methyl ester

Cat. No.: B1221847
CAS No.: 38568-24-0
M. Wt: 399.6 g/mol
InChI Key: JYVAHXMJWCAODA-UHFFFAOYSA-N
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Description

5-DOXYL-stearic acid methyl ester is a member of aminoxyls. It derives from a 5-DOXYL-stearic acid.

Scientific Research Applications

Characterization in Surfactant Aggregates

5-Doxylstearic acid methyl ester (5-DSE) is used as a spin probe in Electron Paramagnetic Resonance (EPR) methods to characterize the local microviscosity and micropolarity of micellar aggregates. This is achieved by monitoring mainly the rotational correlation time and the isotropic hyperfine splitting constant in various surfactant systems. For instance, Lewińska et al. (2012) used 5-DSE to analyze micellar aggregates formed by 3-(alkanoylamino)ethyldimethylamine-N-oxides in an aqueous environment, demonstrating its utility in understanding micelle formation and local environmental changes (Lewińska et al., 2012).

Understanding Micelle Hydration

5-DSE has been instrumental in reinterpreting the hydration of dodecyltrimethylammonium (DTAB) micelles. Lebedeva et al. (2006) utilized 5-DSE as a spin probe in cationic micelles, confirming the validity of the zero-order model (ZOM) in these systems. This study showcased 5-DSE's ability to offer insights into the structure and hydration of micelles, thereby aiding in the understanding of surfactant behavior (Lebedeva et al., 2006).

Investigation of Electron Transport in Cells

5-DSE has been employed to study electron transport chains in cell mitochondria. For example, Rapoport et al. (2000) used 5-DSE to assess the impact of the polymeric surfactant Pluronic P-105 on electron transport in HL-60 cells. This research highlights the potential of 5-DSE in biomedical research, particularly in the context of cellular biochemistry and pharmacology (Rapoport et al., 2000).

Probing Spin Exchange in Nitroxide Spectra

5-DSE's role extends to the study of spin exchange in nitroxide spectra. Bales and Peric (2002) investigated the inhomogeneously broadened nitroxide spectra under high spin exchange frequencies using 5-DSE. Their work provides valuable insights into the theoretical and experimental aspects of nitroxide-based EPR spectroscopy, useful in both chemical and biological research (Bales & Peric, 2002).

Spectroscopic Probe Positioning in Micelles

5-DSE serves as a benchmark probe for studying the location of spectroscopic probes in micelles. Lebedeva and Bales (2006) utilized 5-DSE to establish its position in sodium n-alkyl sulfate micelles. This study contributes to the understanding of probe behavior in different microenvironments, essential in the field of colloidal and surface chemistry (Lebedeva & Bales, 2006).

Properties

IUPAC Name

methyl 4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-18-23(19-16-17-21(25)27-4)24(26)22(2,3)20-28-23/h26H,5-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVAHXMJWCAODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H45NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201175228
Record name Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890090-58-1
Record name Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890090-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-hydroxy-4,4-dimethyl-2-tridecyl-2-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201175228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Doxylstearic acid methyl ester help determine the critical micelle concentration (CMC) of a surfactant?

A1: 5DSE, when incorporated into a surfactant solution, partitions preferentially into the micellar core due to its hydrophobic nature. This partitioning affects its electron paramagnetic resonance (EPR) spectra. By monitoring changes in the EPR spectra as a function of surfactant concentration, researchers can identify the CMC - the concentration at which micelles begin to form.

Q2: What is the significance of the "zero-order model" (ZOM) in the context of 5DSE and how does it contribute to studying micelles?

A2: The ZOM describes the behavior of probes like 5DSE within micelles. It assumes that the probe rapidly diffuses within the micelle's polar shell and nowhere else [, , ]. This predictable behavior makes 5DSE a "benchmark" probe, allowing researchers to determine the location of other probes relative to 5DSE and gain insights into micelle structure and dynamics.

Q3: Can you elaborate on how this compound helps determine the degree of counterion dissociation (α) in micelles?

A3: 5DSE's EPR spectral parameters, particularly hyperfine spacings, are sensitive to the aggregation number (N) of micelles, which is influenced by the concentration of free counterions in solution. By manipulating surfactant and salt concentrations to achieve the same N (confirmed by identical EPR spectra) for different samples, researchers can calculate α. Studies using 5DSE showed that α remains constant with varying N for a specific alkyl chain length but decreases as the chain length increases in sodium n-alkyl sulfate micelles [].

Q4: How does this compound compare to other doxyl stearic acid derivatives like 16-Doxylstearic acid methyl ester (16DSE) as a probe in micelles?

A4: While both 5DSE and 16DSE are spin probes, they differ in the position of the doxyl group along the stearic acid chain. This difference affects their location and behavior within micelles. 5DSE adheres to the ZOM [, , ] while 16DSE exhibits deviations, with its position slightly shifting depending on the micelle's aggregation number [, ]. Understanding these differences is crucial for accurately interpreting experimental data.

Q5: Beyond micelles, are there other applications of this compound in research?

A5: Yes, 5DSE has been used to study the impact of gamma-irradiation on erythrocyte membranes. Its EPR spectra provided information about changes in membrane fluidity caused by irradiation []. Additionally, 5DSE helped investigate how incorporating sugar-based nonionic surfactants into SDS micelles affected their hydration [].

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